2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide
Description
2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a propylamino group at position 2 and a 1H-pyrazol-1-yl moiety at position 4 (Figure 1). This compound is of interest in medicinal chemistry due to pyrazole derivatives’ known roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory agents .
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(propylamino)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-2-5-12-9(10(11)15)4-8-14-7-3-6-13-14/h3,6-7,9,12H,2,4-5,8H2,1H3,(H2,11,15) |
InChI Key |
HVOCPSZNJWYXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CCN1C=CC=N1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of a pyrazole derivative with a butanamide precursor. One common method involves the use of Rh(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to achieve the desired product in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as the use of high-efficiency catalysts and continuous flow reactors to improve yield and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: May be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with pyrazolopyrimidines and pyrazolotriazolopyrimidines reported in the literature (e.g., compounds 2 , 3 , 6–11 from the evidence). Key comparisons include:
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide | Butanamide backbone | Propylamino, 1H-pyrazol-1-yl | Amide, pyrazole, alkylamine |
| Pyrazolo[3,4-d]pyrimidines (e.g., 2 , 3 ) | Fused pyrazole-pyrimidine system | p-Tolyl, hydrazine, cyano | Imine, hydrazine, aromatic rings |
| Pyrazolotriazolopyrimidines (e.g., 6–11 ) | Fused pyrazole-triazole-pyrimidine | Methyl, aryl, substituted amines | Triazole, pyrimidine, heterocyclic |
Key Observations :
- Solubility : The amide and alkylamine groups may enhance aqueous solubility compared to aromatic-heavy fused systems (e.g., compound 3 with p-tolyl substituents) .
Biological Activity
2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide is , with a molecular weight of approximately 172.20 g/mol. The compound features a pyrazole moiety linked to a butanamide backbone, which is crucial for its biological interactions.
Research indicates that 2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide interacts with various biological targets, influencing their function. The specific mechanisms are still under investigation, but it is believed that the compound may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit serine proteases and other enzymes critical for viral replication or inflammation pathways .
- Receptor Modulation : It might modulate the activity of specific receptors, potentially affecting neurotransmitter systems or immune responses.
Biological Activities
The biological activities of 2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide have been evaluated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been reported to possess activity against various bacterial strains and fungi.
Anti-inflammatory Properties
The compound's potential to modulate inflammatory pathways suggests it could be useful in treating conditions characterized by excessive inflammation. This has been supported by preliminary findings indicating reduced inflammatory markers in treated models .
Anticancer Potential
Research into the anticancer effects of related compounds suggests that 2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
A number of studies have focused on the biological activity of pyrazole derivatives, including 2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide. Below are key findings from recent research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
